molecular formula C11H8O2 B076939 5-Phenyl-2-furaldehyde CAS No. 13803-39-9

5-Phenyl-2-furaldehyde

Cat. No. B076939
Key on ui cas rn: 13803-39-9
M. Wt: 172.18 g/mol
InChI Key: BMJHNNPEPBZULA-UHFFFAOYSA-N
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Patent
US06599916B2

Procedure details

To a solution of the product from Step 103a (0.650 g, 3.78 mmol, 1 eq) in water (5.5 mL), t-BuOH (18.0 mL), and THF (18.0 mL) is added 2-methyl-2-butene (3.2 mL, 30.2 mmol, 8 eq), potassium phosphate monobasic (1.54 g, 11.3 mmol, 3 eq), then NaClO2 (1.03 g, 11.3 mmol, 3 eq) in that order. After four hours, the reaction is complete and diluted with 1 N NaOH (100 mL). The aqueous solution is extracted with ether (2×100 mL), and the aqueous layer is acidified with conc. HCl. The resulting solution is extracted with CH2Cl2 (3×100 mL). The organic layers are dried over MgSO4, and the solvent removed. The product is purified by silica gel chromatography using a Biotage Flash 40M column (10% EtOAc/1% formic acid/heptane). The solid remaining after removal of the solvent is filtered and recrystallized from EtOH and water to give the acid as a white crystalline solid (0.499 g, 70.2%). HRMS (FAB) calculated for C11H8O3+H 189.0473, found 189.0403.
Quantity
0.65 g
Type
reactant
Reaction Step One
Quantity
3.2 mL
Type
reactant
Reaction Step One
Name
potassium phosphate monobasic
Quantity
1.54 g
Type
reactant
Reaction Step One
Name
Quantity
5.5 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One
Name
Quantity
18 mL
Type
solvent
Reaction Step One
Quantity
1.03 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Three
Name
Yield
70.2%

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]2[O:11][C:10]([CH:12]=[O:13])=[CH:9][CH:8]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.CC(=CC)C.[OH:19]P([O-])(O)=O.[K+].[O-]Cl=O.[Na+]>O.CC(O)(C)C.[OH-].[Na+].C1COCC1>[C:1]1([C:7]2[O:11][C:10]([C:12]([OH:19])=[O:13])=[CH:9][CH:8]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:2.3,4.5,8.9|

Inputs

Step One
Name
Quantity
0.65 g
Type
reactant
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)C=O
Name
Quantity
3.2 mL
Type
reactant
Smiles
CC(C)=CC
Name
potassium phosphate monobasic
Quantity
1.54 g
Type
reactant
Smiles
OP(=O)(O)[O-].[K+]
Name
Quantity
5.5 mL
Type
solvent
Smiles
O
Name
Quantity
18 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
18 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
1.03 g
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Three
Name
Quantity
100 mL
Type
solvent
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The aqueous solution is extracted with ether (2×100 mL)
EXTRACTION
Type
EXTRACTION
Details
The resulting solution is extracted with CH2Cl2 (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried over MgSO4
CUSTOM
Type
CUSTOM
Details
the solvent removed
CUSTOM
Type
CUSTOM
Details
The product is purified by silica gel chromatography
CUSTOM
Type
CUSTOM
Details
after removal of the solvent
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized from EtOH and water

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=CC=C(O1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.499 g
YIELD: PERCENTYIELD 70.2%
YIELD: CALCULATEDPERCENTYIELD 70.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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